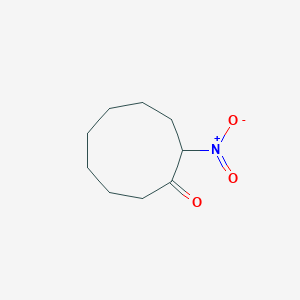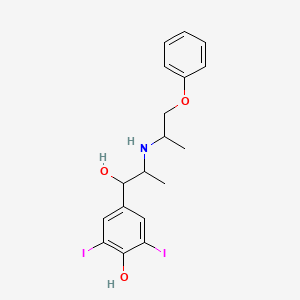
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol is a complex organic compound characterized by its unique structure, which includes diiodo and hydroxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol typically involves multiple steps:
Alkylation: The phenoxyethylamine moiety is introduced via an alkylation reaction, where the hydroxyphenyl compound reacts with 1-methyl-2-phenoxyethylamine under basic conditions.
Coupling: The final step involves coupling the iodinated hydroxyphenyl compound with the alkylated amine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated compounds or hydrocarbons.
Substitution: Compounds with azide, thiol, or other substituted groups.
科学研究应用
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenylethylamino)propanol
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)butanol
Comparison:
- Structural Differences: The presence of different substituents or variations in the carbon chain length.
- Unique Properties: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol may exhibit unique biological activities or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
22103-13-5 |
|---|---|
分子式 |
C18H21I2NO3 |
分子量 |
553.2 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]-2,6-diiodophenol |
InChI |
InChI=1S/C18H21I2NO3/c1-11(10-24-14-6-4-3-5-7-14)21-12(2)17(22)13-8-15(19)18(23)16(20)9-13/h3-9,11-12,17,21-23H,10H2,1-2H3 |
InChI 键 |
FTYFVLBOLZTEFT-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



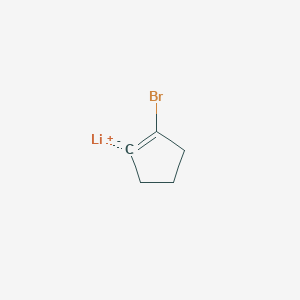
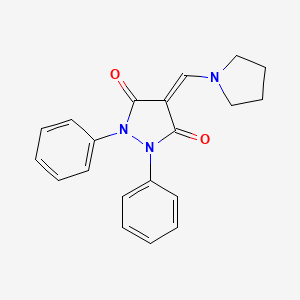

![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
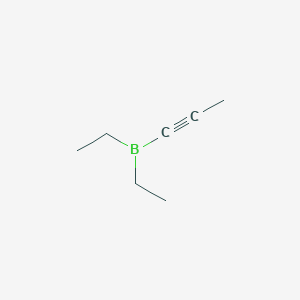
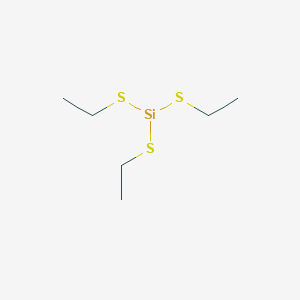

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
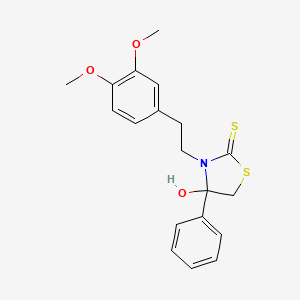


![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
